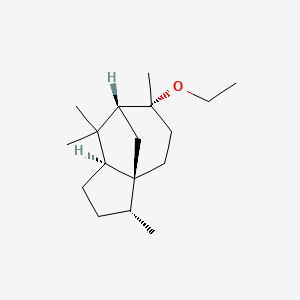
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt is a complex organic compound that features a tetrazole ring, a thienyl group, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenol with 5-chloromethyl-1H-tetrazole under basic conditions to form the intermediate 2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenol. This intermediate is then reacted with 2-thienylmethanone in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by altering the receptor conformation.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone: The parent compound without the potassium salt.
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanol: The reduced form of the compound.
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylsulfone: The oxidized form of the compound.
Uniqueness
The potassium salt form of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone offers enhanced solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
Properties
CAS No. |
85567-48-2 |
|---|---|
Molecular Formula |
C13H7Cl2KN4O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
potassium;[2,3-dichloro-4-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-ylmethoxy)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H7Cl2N4O2S.K/c14-11-7(13(20)9-2-1-5-22-9)3-4-8(12(11)15)21-6-10-16-18-19-17-10;/h1-5H,6H2;/q-1;+1 |
InChI Key |
KKLRGCWVYRAOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC3=NN=N[N-]3)Cl)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















